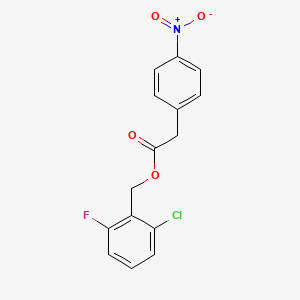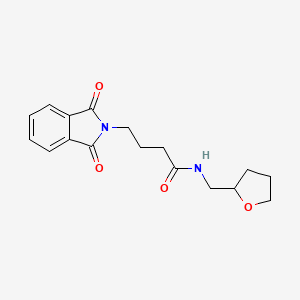![molecular formula C16H12BrClF3NO2 B4112742 2-(4-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112742.png)
2-(4-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide
説明
2-(4-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "BPTP" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
BPTP is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a critical role in regulating insulin signaling and glucose metabolism. By inhibiting PTP1B, BPTP has been shown to improve insulin sensitivity and glucose tolerance in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BPTP are primarily related to its inhibition of PTP1B. BPTP has been shown to improve insulin sensitivity and glucose tolerance in animal models, making it a potential drug candidate for the treatment of type 2 diabetes. BPTP has also been shown to modulate the activity of certain neurotransmitters, making it a potential drug candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of BPTP is that it is a highly selective inhibitor of PTP1B, which makes it a useful tool for studying the role of PTP1B in various biological processes. However, one of the limitations of BPTP is that it has a relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of BPTP. One potential direction is to further explore its potential applications in the field of medicinal chemistry, particularly for the treatment of type 2 diabetes and neurological disorders. Another potential direction is to develop new synthesis methods for BPTP that can improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of BPTP and its effects on various biological processes.
科学的研究の応用
BPTP has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of BPTP is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. BPTP has also been studied for its potential applications in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitters.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClF3NO2/c1-9(24-12-5-2-10(17)3-6-12)15(23)22-11-4-7-14(18)13(8-11)16(19,20)21/h2-9H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAHAVMDNXPICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



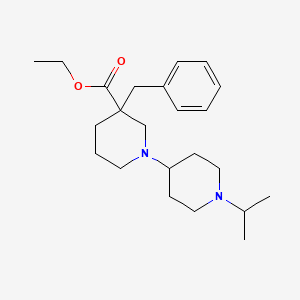
![1-[(4-fluorobenzyl)oxy]-3-(4-nitrophenoxy)benzene](/img/structure/B4112667.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4112674.png)
![1-{4-[(4-fluorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B4112677.png)


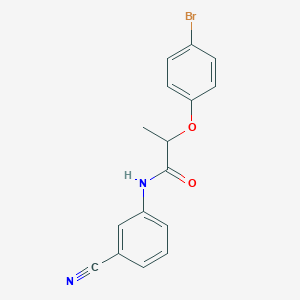
![N-[4-iodo-2-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4112721.png)
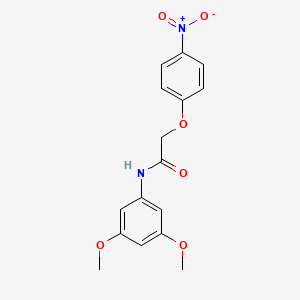
![2-(4-bromophenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B4112736.png)
![2-[(2-chlorobenzyl)thio]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4112748.png)
![4-benzyl-1-[2-(4-bromophenoxy)propanoyl]piperidine](/img/structure/B4112750.png)
